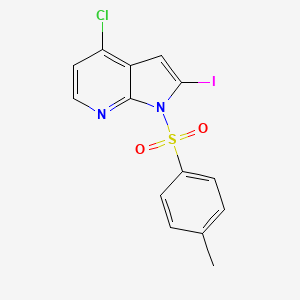

N-Tosyl-4-chloro-2-iodo-7-azaindole

Descripción

N-Tosyl-4-chloro-2-iodo-7-azaindole is a halogenated 7-azaindole derivative characterized by a tosyl (p-toluenesulfonyl) protecting group, a chlorine atom at position 4, and an iodine atom at position 2. The compound’s molecular formula is C₁₄H₁₀ClIN₂O₂S, with a molecular weight of 432.66 g/mol (CAS: 869335-20-6) . It is primarily utilized in pharmaceutical research as an intermediate for synthesizing kinase inhibitors or other bioactive molecules. Notably, the iodine and chlorine substituents enhance its reactivity in cross-coupling reactions, while the tosyl group stabilizes the nitrogen center during synthetic processes.

3-iodo). This analysis assumes the 2-iodo variant as specified in the question, but structural verification is advised.

Propiedades

IUPAC Name |

4-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQRJFRYLCREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625961 | |

| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348640-26-6 | |

| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Tosyl-4-chloro-2-iodo-7-azaindole typically involves the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid in a palladium-catalyzed intramolecular Heck reaction . This reaction forms the azaindole framework, which is then tosylated to yield the final product. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for N-Tosyl-4-chloro-2-iodo-7-azaindole are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-Tosyl-4-chloro-2-iodo-7-azaindole undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo groups.

Oxidation and Reduction Reactions: The azaindole framework can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of N-Tosyl-4-chloro-2-iodo-7-azaindole with an aryl boronic acid.

Aplicaciones Científicas De Investigación

N-Tosyl-4-chloro-2-iodo-7-azaindole has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of kinase inhibitors, which are important in cancer therapy.

Biological Studies: It is used to study the biological activities of azaindole derivatives, including their anticancer and antiviral properties.

Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.

Mecanismo De Acción

The mechanism of action of N-Tosyl-4-chloro-2-iodo-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Properties

Physicochemical Properties

Table 2: Solubility and Stability

- Molecular Weight Impact : N-Tosyl-4-chloro-2-iodo-7-azaindole’s higher molecular weight (432.66 g/mol) compared to 3-acetyl-4-chloro-7-azaindole (194.62 g/mol) reduces its bioavailability but improves crystallinity for characterization .

Actividad Biológica

N-Tosyl-4-chloro-2-iodo-7-azaindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of N-Tosyl-4-chloro-2-iodo-7-azaindole

N-Tosyl-4-chloro-2-iodo-7-azaindole is characterized by its unique molecular structure, which includes a tosyl group and halogen substituents. Its chemical formula is with a molecular weight of 432.67 g/mol. The compound's structure contributes to its potential as a therapeutic agent, particularly in the context of targeting protein kinases involved in various disease processes.

The primary mechanism of action for N-Tosyl-4-chloro-2-iodo-7-azaindole involves its interaction with specific protein kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and disrupting critical signaling pathways associated with cell proliferation and survival. This inhibition can lead to effects such as:

- Anticancer Activity : By inhibiting kinases that promote tumor growth, this compound may exhibit anticancer properties.

- Antiviral Effects : It has been suggested that similar azaindole derivatives possess antiviral activities, indicating potential applications in treating viral infections.

Table 1: Biological Activities of N-Tosyl-4-chloro-2-iodo-7-azaindole

Case Studies and Research Findings

Several studies have explored the biological activity of N-Tosyl-4-chloro-2-iodo-7-azaindole and its derivatives:

- Kinase Inhibition Study : A study demonstrated that derivatives of azaindoles, including N-Tosyl variants, showed significant inhibitory effects on various kinases, suggesting their potential role in cancer therapy .

- In Vivo Efficacy : Research indicated that compounds similar to N-Tosyl-4-chloro-2-iodo-7-azaindole were effective in preclinical models of cancer, showcasing their ability to reduce tumor size and inhibit metastasis .

- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the 3 and 5 positions of the azaindole core could enhance biological activity without compromising selectivity for target kinases .

Table 2: Structure–Activity Relationship Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.